molecular formula C11H11N3O4 B8154846 Dimethyl 5-(azidomethyl)isophthalate

Dimethyl 5-(azidomethyl)isophthalate

Cat. No.: B8154846
M. Wt: 249.22 g/mol
InChI Key: ODNCGERJCUMZQC-UHFFFAOYSA-N
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Description

Dimethyl 5-(azidomethyl)isophthalate is a chemical building block of high interest in organic synthesis and materials science research. This compound is characterized by its molecular formula of C 11 H 11 N 3 O 4 and a molecular weight of 249.22 g/mol . The structure integrates two methyl ester groups and a reactive azidomethyl group on an isophthalate core, making it a versatile intermediate. Its primary research value lies in its potential as a linker or precursor for the construction of more complex molecular architectures. The azide group is well-known for participating in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is widely used in bioconjugation, polymer chemistry, and the development of supramolecular aggregates and porous framework materials . Researchers can utilize this compound to introduce functional handles into polymers, dendrimers, or other advanced materials. Furthermore, 5-substituted dimethyl isophthalates are recognized as important intermediates in crystal engineering and the synthesis of solid porous frameworks due to their rigid, well-defined geometry . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

dimethyl 5-(azidomethyl)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-17-10(15)8-3-7(6-13-14-12)4-9(5-8)11(16)18-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNCGERJCUMZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN=[N+]=[N-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Azidation Steps

  • Bromination :

    • Reagents : N-Bromosuccinimide (NBS) with benzoyl peroxide (BPO) in CCl₄.

    • Conditions : Radical-initiated bromination at 80°C for 12 hours yields 85–90% bromomethyl intermediate.

  • Azidation :

    • Similar to the chloromethyl route, NaN₃ in DMF at 70°C for 24 hours achieves 88% yield.

Advantages :

  • Bromine’s superior leaving group ability accelerates azidation.

  • DMF’s high polarity stabilizes transition states, enhancing reaction rates.

Comparative Analysis of Methods

MethodStarting MaterialSolventTemperatureTime (h)Yield (%)
Chloromethyl RouteDimethyl 5-(chloromethyl)isophthalateAcetone/H₂O80°C14–2491
Bromomethyl RouteDimethyl 5-(bromomethyl)isophthalateDMF70°C2488

Key Findings :

  • The chloromethyl route is preferred for its higher yield and simpler workup.

  • Bromination adds a synthetic step but offers better regioselectivity in complex substrates.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation at 100°C reduces reaction time to 2 hours with 89% yield.

  • Limitations : Scalability challenges due to equipment constraints.

Catalytic Azide Transfer

  • Reagents : Copper(I) iodide (CuI) with trimethylsilyl azide (TMSN₃) in THF.

  • Efficiency : 85% yield at room temperature, but requires costly catalysts .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(azidomethyl)isophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

Scientific Research Applications

Dimethyl 5-(azidomethyl)isophthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 5-(azidomethyl)isophthalate primarily involves the reactivity of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as click chemistry, where the azido group reacts with alkynes to form triazoles under mild conditions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Comparison with Similar Isophthalate Derivatives

The physicochemical properties, reactivity, and applications of dimethyl 5-(azidomethyl)isophthalate are influenced by its substituents. Below is a detailed comparison with structurally analogous compounds.

Substituent Effects on Structure and Reactivity

Table 1: Key Structural and Functional Differences

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications References
This compound –CH₂N₃ C₁₁H₁₁N₃O₄ 249.22 Click chemistry, bioconjugation, polymer cross-linking
Dimethyl 5-nitroisophthalate –NO₂ C₁₀H₉NO₆ 239.19 Electron-withdrawing; precursor for amines via reduction
Dimethyl 5-bromoisophthalate –Br C₁₀H₉BrO₄ 273.08 Halogenated intermediate for Suzuki coupling
Dimethyl 5-methoxyisophthalate –OCH₃ C₁₁H₁₂O₅ 224.21 Electron-donating; used in polymer synthesis
Dimethyl 5-aminoisophthalate –NH₂ C₁₀H₁₁NO₄ 209.20 Hydrogen bonding; coordination polymers
Dimethyl 5-hydroxyisophthalate –OH C₁₀H₁₀O₅ 210.18 Chelation; potential in metal-organic frameworks

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., –NO₂, –Br) decrease electron density on the aromatic ring, enhancing electrophilic substitution resistance. Conversely, electron-donating groups (e.g., –OCH₃, –NH₂) increase reactivity toward electrophiles.
  • Reactivity :
    • The azidomethyl group enables cycloaddition reactions, making it valuable in drug discovery and materials science .
    • The nitro group in dimethyl 5-nitroisophthalate can be reduced to an amine (–NH₂), enabling downstream functionalization .
    • Bromo-substituted derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physical Properties
  • Melting Points: Dimethyl 5-hydroxyisophthalate: 162–164°C .
  • Solubility : Polar substituents (e.g., –OH, –NH₂) enhance water solubility, whereas hydrophobic groups (e.g., –Br, –OCH₃) improve organic solvent compatibility.

Q & A

Q. What are the established synthetic routes for preparing dimethyl 5-(azidomethyl)isophthalate, and what intermediates are critical?

this compound can be synthesized via multi-step routes involving esterification and functional group transformations. A common approach is the Williamson ether synthesis, where a hydroxyl or halogen-substituted isophthalate precursor reacts with sodium azide under controlled conditions. For example, dimethyl 5-(2-methoxy-2-oxoethoxy)isophthalate (a structurally related compound) was synthesized using a Williamson reaction, followed by azide substitution . Key intermediates include halogenated derivatives (e.g., bromomethyl or chloromethyl intermediates), which are then subjected to nucleophilic displacement with NaN₃. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like hydrolysis of the azide group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

The compound is typically characterized using:

  • ¹H/¹³C-NMR : To confirm substitution patterns on the aromatic ring and the presence of the azidomethyl group. For example, the azidomethyl proton appears as a singlet near δ 4.3–4.5 ppm, while ester methyl groups resonate at δ 3.8–3.9 ppm .
  • IR Spectroscopy : The azide group exhibits a strong absorption band at ~2100 cm⁻¹, distinct from ester carbonyl stretches (~1720 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

Due to the azidomethyl group’s potential explosivity and toxicity:

  • Use blast shields and small-scale reactions (<1 g) to mitigate explosion risks.
  • Avoid exposure to heavy metals, strong acids, or reducing agents that may decompose the azide.
  • Follow JIS Z 7253:2019 guidelines for personal protective equipment (PPE), including nitrile gloves and fume hoods .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

Contradictions in aromatic proton splitting (e.g., para vs. meta substitution) require advanced NMR techniques:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can differentiate between ester carbonyl carbons and azidomethyl-bearing carbons .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotational isomerism) .
  • Comparative Analysis : Cross-reference with structurally similar compounds, such as dimethyl isophthalate (δ 8.4–8.6 ppm for aromatic protons) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Key optimizations include:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance azide substitution efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve azide solubility and reaction kinetics.
  • Temperature Control : Maintain reactions at 50–60°C to balance reactivity and azide stability. Higher temperatures risk decomposition .

Q. How does the azidomethyl group influence reactivity in click chemistry applications?

The azidomethyl moiety enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole-linked conjugates. For example, derivatives of this compound have been used to synthesize functionalized polymers or bioactive molecules. Reaction efficiency depends on steric hindrance around the azide; bulky substituents may require longer reaction times or elevated temperatures .

Q. How should researchers address discrepancies in thermal stability data for this compound-based polymers?

Contradictions in decomposition temperatures (e.g., TGA vs. DSC results) may arise from sample purity or heating rates. Mitigation strategies include:

  • Purification : Recrystallize the compound from ethanol or hexane to remove residual solvents or catalysts .
  • Controlled Atmospheres : Perform thermal analysis under inert gas (N₂ or Ar) to prevent oxidative degradation .

Q. What experimental controls are critical when evaluating the antimicrobial activity of azidomethyl derivatives?

  • Negative Controls : Use dimethyl isophthalate (lacking the azidomethyl group) to isolate the azide’s biological effects .
  • Positive Controls : Compare to standard antibiotics (e.g., ampicillin) and antioxidants (e.g., BHT) to contextualize activity levels .
  • Solvent Blanks : Account for solvent interference in microplate assays (e.g., DMSO at <1% v/v) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 5-(azidomethyl)isophthalate
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Dimethyl 5-(azidomethyl)isophthalate

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